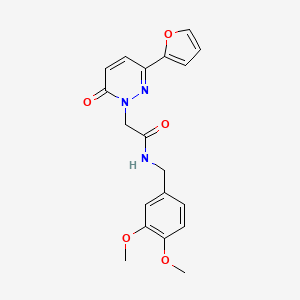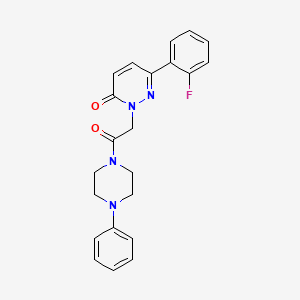
N-isobutyl-2-(isobutyrylamino)benzamide
Overview
Description
N-isobutyl-2-(isobutyrylamino)benzamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Polymer Chemistry
- Deprotection in Oligonucleotide Synthesis : The use of isobutyryl as an amino protecting group in oligonucleotide synthesis enables a mild and rapid ammonia treatment for the final deprotection step. This methodology allows for the preparation of modified DNA with alkali labile bases, showing improved stability and efficiency in synthesis processes (Schulhof, Molko, & Teoule, 1987).
- RAFT Polymerization : Controlled synthesis of water-soluble and thermoresponsive polymers has been achieved through the RAFT polymerization of acrylamides containing proline and hydroxyproline moiety. This technique highlights the potential for creating amino acid-based polymers with specific properties for various applications (Mori, Kato, Matsuyama, & Endo, 2008).
Bioengineering and Medical Applications
- Biological Cell Detachment : Poly(N-isopropyl acrylamide) substrates, through nondestructive release mechanisms, have broadened the scope of bioengineering applications, especially in the study of the extracellular matrix, cell sheet engineering, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).
- Drug Delivery Systems : The controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has opened avenues in drug delivery, showcasing the potential for creating thermoresponsive polymers tailored for specific therapeutic applications (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
Medicinal Chemistry
- Targeted Drug Delivery for Melanoma : Alkylating benzamides, particularly radioiodinated N-(2-(diethylamino)ethyl)benzamides, have shown selective cytotoxicity against melanotic melanoma, suggesting a promising approach for targeted drug delivery and imaging in nuclear medicine (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).
Properties
IUPAC Name |
2-(2-methylpropanoylamino)-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)9-16-15(19)12-7-5-6-8-13(12)17-14(18)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSGSVAYUHYVBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-cyclopropyl-1-phenyl-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide](/img/structure/B4523256.png)
![N-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenylalanine](/img/structure/B4523267.png)


![N-(2,4-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4523282.png)
![3-(4-Chlorophenyl)-7-hydrazinyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4523289.png)
![2,5-dichloro-N-[2-(1-methyl-4-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4523298.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4523299.png)

![N-{4-[(2-cyclopentylacetyl)amino]phenyl}propanamide](/img/structure/B4523331.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4523337.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4523343.png)
